3-(2-Chlorophenoxy)-1-(4-methoxybutan-2-ylsulfonyl)pyrrolidine
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Overview
Description
3-(2-Chlorophenoxy)-1-(4-methoxybutan-2-ylsulfonyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 2-chlorophenoxy group and a 4-methoxybutan-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-1-(4-methoxybutan-2-ylsulfonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 2-Chlorophenoxy Group: This step often involves a nucleophilic substitution reaction where a chlorophenol reacts with a halogenated pyrrolidine derivative.
Attachment of the 4-Methoxybutan-2-ylsulfonyl Group: This step can be achieved through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases: For nucleophilic substitution, common bases include sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Could include sulfoxides or sulfones.
Reduction Products: Might include thiols or sulfides.
Substitution Products: Depending on the nucleophile, various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Receptor Binding Studies: Investigating its interaction with biological receptors.
Medicine
Drug Development: Exploring its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-1-(4-methoxybutan-2-ylsulfonyl)pyrrolidine would depend on its specific application. For instance:
Enzyme Inhibition: It might bind to the active site of an enzyme, blocking substrate access.
Receptor Interaction: It could act as an agonist or antagonist, modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenoxy)pyrrolidine: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.
1-(4-Methoxybutan-2-ylsulfonyl)pyrrolidine: Lacks the chlorophenoxy group, which might affect its binding properties and chemical reactivity.
Uniqueness
The combination of the 2-chlorophenoxy and 4-methoxybutan-2-ylsulfonyl groups in the pyrrolidine ring makes this compound unique, potentially offering distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
3-(2-chlorophenoxy)-1-(4-methoxybutan-2-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-12(8-10-20-2)22(18,19)17-9-7-13(11-17)21-15-6-4-3-5-14(15)16/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGINBZNDPYBNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)S(=O)(=O)N1CCC(C1)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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